(1-methyl-1H-1,2,3-triazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
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Description
(1-methyl-1H-1,2,3-triazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C16H20N4OS and its molecular weight is 316.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structures related to "(1-methyl-1H-1,2,3-triazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone" are often synthesized and characterized for their crystal structures. For instance, the synthesis and crystal structure analysis of related triazole and thiazole derivatives have been reported, providing foundational knowledge for the chemical and physical properties of these types of molecules (Cao et al., 2010).
Antimicrobial and Anticancer Activity
Similar compounds exhibit promising antimicrobial and anticancer activities. For example, novel benzofuran-based 1,2,3-triazoles have been synthesized and shown high antimicrobial activity, indicating the potential of triazole derivatives in developing new antimicrobial agents (Sunitha et al., 2017). Additionally, triazole derivatives have been evaluated for their anticancer activity, with some compounds demonstrating efficiency against human leukemia and hepatoma cells, suggesting their potential in cancer therapy (Dong et al., 2017).
Properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(1-methyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-12-5-3-4-6-13(12)15-7-8-20(9-10-22-15)16(21)14-11-19(2)18-17-14/h3-6,11,15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYYDMVZEIRNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CN(N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.